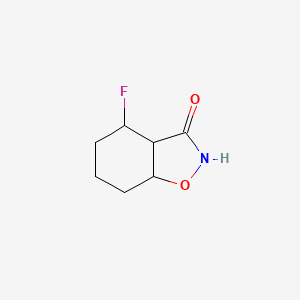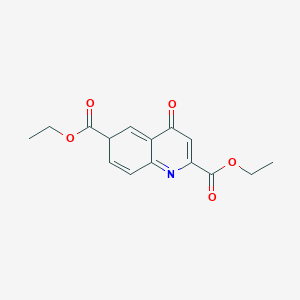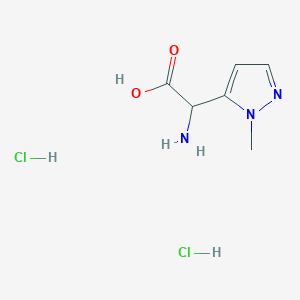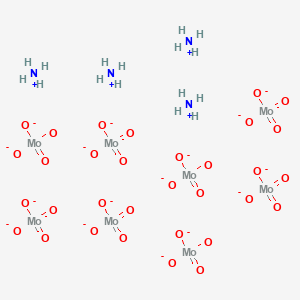
tetraazanium;dioxido(dioxo)molybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraazanium;dioxido(dioxo)molybdenum is a chemical compound that features a molybdenum center coordinated by four ammonium ions and two oxo groups. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetraazanium;dioxido(dioxo)molybdenum typically involves the reaction of molybdenum trioxide with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
MoO3+4NH4OH→(NH4)4[MoO2(O2)]+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraazanium;dioxido(dioxo)molybdenum undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in various chemical reactions.
Reduction: It can be reduced under specific conditions to form lower oxidation state molybdenum compounds.
Substitution: Ligand substitution reactions can occur, where the ammonium ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sulfuric acid, and various organic ligands. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield molybdenum(VI) oxo complexes, while reduction reactions may produce molybdenum(IV) species.
Applications De Recherche Scientifique
Tetraazanium;dioxido(dioxo)molybdenum has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and epoxidation reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of fine chemicals and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of tetraazanium;dioxido(dioxo)molybdenum involves its ability to transfer oxygen atoms in redox reactions. The molybdenum center cycles between different oxidation states, facilitating the transfer of oxygen atoms to or from substrates. This property makes it an effective catalyst in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioxomolybdenum(VI) complexes: These compounds share similar structural features and catalytic properties.
Tungsten analogs: Tungsten compounds with similar coordination environments exhibit comparable reactivity and applications.
Uniqueness
Tetraazanium;dioxido(dioxo)molybdenum is unique due to its specific coordination environment and the presence of ammonium ions. This gives it distinct reactivity and stability compared to other molybdenum compounds.
Propriétés
Formule moléculaire |
H16Mo8N4O32-12 |
|---|---|
Poids moléculaire |
1351.7 g/mol |
Nom IUPAC |
tetraazanium;dioxido(dioxo)molybdenum |
InChI |
InChI=1S/8Mo.4H3N.32O/h;;;;;;;;4*1H3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;16*-1/p+4 |
Clé InChI |
NMBQZCUTXVZLLS-UHFFFAOYSA-R |
SMILES canonique |
[NH4+].[NH4+].[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-carbamoyl-1-cyclopropyl-3-ethyl-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-7-ylidene)azanium](/img/structure/B15134498.png)
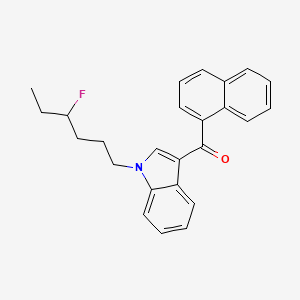
![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15134504.png)
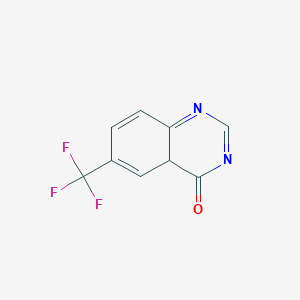
![9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3aH-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15134518.png)
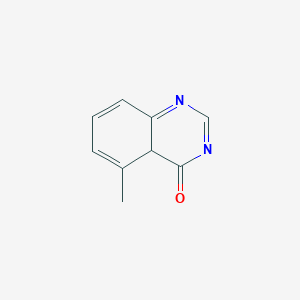
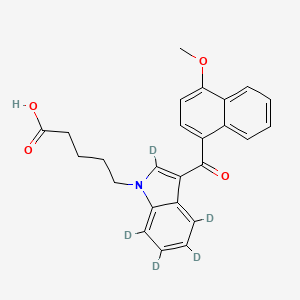
![2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B15134560.png)
![Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)-](/img/structure/B15134561.png)

